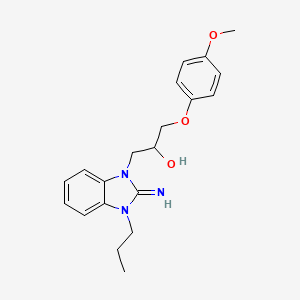![molecular formula C20H24BrNO4 B11612745 Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B11612745.png)
Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[221]HEPTANE-1-AMIDO}BENZOATE is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a trimethyl group, and an oxo group within its bicyclo[221]heptane framework
準備方法
The synthesis of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the bromine atom: Bromination of the bicyclic core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzoate group: The benzoate group is introduced through esterification, typically using ethyl alcohol and a suitable acid catalyst.
Amidation: The final step involves the formation of the amide bond, which can be achieved using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the trimethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reduction of the oxo group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学的研究の応用
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its bicyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.
類似化合物との比較
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE can be compared with similar compounds such as:
2-Bromo-N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: This compound shares a similar bicyclic structure but differs in the functional groups attached.
4-Bromobenzotrifluoride: This compound contains a bromine atom and a trifluoromethyl group, making it structurally different but functionally similar in some reactions.
The uniqueness of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE lies in its combination of a bicyclic core with a benzoate group, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H24BrNO4 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
ethyl 4-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24BrNO4/c1-5-26-16(24)12-6-8-13(9-7-12)22-17(25)20-11-10-19(4,18(20,2)3)15(23)14(20)21/h6-9,14H,5,10-11H2,1-4H3,(H,22,25) |
InChIキー |
TVNMKWOJSULHBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612667.png)

![ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612676.png)
![2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11612677.png)
![N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11612679.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11612688.png)
![Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11612689.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612693.png)
![2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B11612699.png)
![{2-(4-methoxyphenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11612710.png)
![6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11612715.png)
![3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11612722.png)
![1-[6-(4-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11612733.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11612739.png)
